molecular formula C22H23ClN4OS B15143723 N-Methyl Ziprasidone-d8

N-Methyl Ziprasidone-d8

Cat. No.: B15143723
M. Wt: 435.0 g/mol
InChI Key: LKEGLIWDBDMJSE-JNJBWJDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Ziprasidone-d8 is a labeled analogue of N-Methyl Ziprasidone, which is a degradation product of the serotonin (5HT2) and dopamine (D2) receptor antagonist Ziprasidone . This compound is used primarily in scientific research, particularly in the fields of pharmacokinetics and bioanalytical studies.

Comparison with Similar Compounds

N-Methyl Ziprasidone-d8 is unique compared to other similar compounds due to its labeled nature, which makes it particularly useful in bioanalytical and pharmacokinetic studies. Similar compounds include other labeled analogues of ziprasidone, such as ziprasidone-d8 . These compounds share similar chemical properties and applications but differ in their specific labeling and use in research.

Properties

Molecular Formula

C22H23ClN4OS

Molecular Weight

435.0 g/mol

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1-methyl-3H-indol-2-one

InChI

InChI=1S/C22H23ClN4OS/c1-25-19-14-18(23)15(12-16(19)13-21(25)28)6-7-26-8-10-27(11-9-26)22-17-4-2-3-5-20(17)29-24-22/h2-5,12,14H,6-11,13H2,1H3/i8D2,9D2,10D2,11D2

InChI Key

LKEGLIWDBDMJSE-JNJBWJDISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3C)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H]

Canonical SMILES

CN1C(=O)CC2=CC(=C(C=C21)Cl)CCN3CCN(CC3)C4=NSC5=CC=CC=C54

Origin of Product

United States

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